Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate , adheres to IUPAC nomenclature rules. Breaking this down:
- Diethyl : Indicates two ethyl ester groups at the carboxyl termini of aspartic acid.
- N-(5-aminopentyl) : A pentyl chain with an amino group at the fifth carbon attached to the aspartate’s nitrogen.
- N-(2-ethoxy-2-oxoethyl) : An ethyl group with an ethoxy-oxoethyl moiety bonded to the same nitrogen.
- L-aspartate : Specifies the stereochemistry of the aspartic acid backbone, with the L-configuration being biologically relevant.
Alternative names include diethyl (2S)-2-[5-aminopentyl-(2-ethoxy-2-oxoethyl)amino]butanedioate and N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartic acid diethyl ester, both reflecting its structural complexity.
Molecular Formula and Structural Composition Analysis
The molecular formula C₁₇H₃₂N₂O₆ (confirmed by PubChem CID 71420268) reveals a molecular weight of 360.45 g/mol . Key structural components include:
| Feature | Description |
|---|---|
| L-Aspartate Core | A four-carbon chain with amino and carboxyl groups at the α- and β-positions. |
| 5-Aminopentyl | A five-carbon alkyl chain terminating in a primary amine (-NH₂). |
| Ethoxy-oxoethyl | An ethyl group with an ester-linked oxoethyl moiety (-CO-OCH₂CH₃). |
The stereochemistry at the α-carbon (C2) is critical, as the L-configuration mirrors naturally occurring aspartic acid, enabling interactions with chiral biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography data would typically confirm the spatial arrangement, though specific coordinates are not publicly available.
Historical Context in Amino Acid Derivative Research
Amino acid derivatives have been pivotal in drug discovery since the mid-20th century, serving as enzyme inhibitors, receptor modulators, and prodrugs. This compound emerged in the early 21st century as part of efforts to engineer compounds with tailored pharmacokinetic properties. Its design likely drew inspiration from earlier aspartate esters like diethyl acetyl aspartate (PubChem CID 11806500) and diethyl L-aspartate (ChemSpider ID 145976), which demonstrated enhanced membrane permeability compared to free aspartic acid.
The incorporation of the 5-aminopentyl group parallels strategies used in polyamine conjugates, where alkyl chains improve cellular uptake. Meanwhile, the ethoxy-oxoethyl moiety may stabilize the compound against enzymatic degradation, a feature observed in related esters such as diethyl 2,2'-(1,3-phenylene)diacetate (PubChem CID 19863769).
Properties
CAS No. |
820960-71-2 |
|---|---|
Molecular Formula |
C17H32N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[5-aminopentyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H32N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-13,18H2,1-3H3/t14-/m0/s1 |
InChI Key |
GSKHMUFBSQVEKQ-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Protection of L-Aspartate
L-Aspartate is typically protected as a diethyl ester to prevent side reactions. This is achieved via esterification with ethanol under acidic conditions (e.g., HCl or H₂SO₄). For example, reacting L-aspartic acid with ethanol in the presence of DCC (dicyclohexylcarbodiimide) or other coupling agents yields diethyl L-aspartate.
Reaction Scheme :
$$ \text{L-Aspartic acid} + 2 \text{EtOH} \xrightarrow{\text{HCl}} \text{Diethyl L-aspartate} $$
Introduction of the 2-Ethoxy-2-Oxoethyl Group
The 2-ethoxy-2-oxoethyl group is introduced via acylation. Ethyl glyoxylate (2-ethoxy-2-oxoethyl chloride) reacts with the amino group of L-aspartate derivatives. This step requires activation of the carboxylic acid group, often using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 6-tetrafluoroborate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Example Protocol :
Introduction of the 5-Aminopentyl Group
The 5-aminopentyl chain is introduced via nucleophilic substitution or reductive amination. For substitution, a bromoalkyl intermediate (e.g., 5-bromopentylamine) reacts with the secondary amine of the aspartate derivative. Reductive amination involves condensing pentanal with the amine in the presence of NaBH₃CN or H₂/Pd-C.
Reaction Scheme :
$$ \text{Diethyl L-aspartate derivative} + \text{5-bromopentylamine} \xrightarrow{\text{K₂CO₃}} \text{Diethyl N-(5-aminopentyl)-L-aspartate} $$
Key Conditions :
Yield : ~60–75% (estimated from similar alkylation reactions).
Enzymatic and Chemoenzymatic Methods
Enzymatic approaches leverage biocatalysts for stereoselective synthesis, reducing reliance on heavy metals and harsh conditions.
EDDS Lyase-Catalyzed Hydroamination
Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) catalyzes the regio- and stereoselective addition of amines to fumarate, yielding aspartate derivatives. While primarily used for N-arylated aspartic acids, its broad substrate scope suggests potential for aliphatic amines like 5-aminopentylamine.
Advantages :
- High Enantiomeric Excess (ee > 99%) : Achieved under mild conditions (pH 8.5, RT).
- Low Catalyst Loading : 0.05–0.1 mol% EDDS lyase.
Limitations :
- Substrate Specificity : Requires optimization for non-aromatic amines.
- Downstream Processing : Requires separation from unreacted fumarate.
Reductive Amination
Reductive amination combines pentanal with the secondary amine of the aspartate derivative using NaBH₃CN or H₂/Pd-C. This method is less stereoselective but offers flexibility in chain length.
Example Protocol :
- Reagents : Pentanal, NaBH₃CN.
- Solvent : MeOH or THF.
- Conditions : RT, 24 hours.
Yield : ~50–60% (estimated from analogous reactions).
Optimization and Challenges
Stereochemical Control
The L-configuration of aspartate must be preserved. Use of chiral auxiliaries (e.g., tert-butoxycarbonyl) or enzymatic methods ensures retention of stereochemistry.
Deprotection and Purification
Ethyl esters are hydrolyzed under basic conditions (e.g., NaOH/MeOH) to regenerate carboxylic acids. Reverse-phase HPLC or ion-exchange chromatography is used for purification.
Scale-Up Challenges
- Catalyst Cost : EDDS lyase production requires recombinant expression, increasing costs.
- Side Reactions : Competing acylation at the amino group during ethoxy-oxoethyl introduction.
Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High yield, scalable | Racemization risk, toxic reagents |
| Enzymatic Catalysis | High ee, mild conditions | High cost, substrate specificity |
| Reductive Amination | Flexible chain length | Low stereoselectivity |
Chemical Reactions Analysis
Esterification
Diethyl esters of aspartate are typically synthesized via esterification of aspartic acid’s carboxyl groups. For example, diethyl aspartate (PubChem CID 166845) forms through esterification with ethanol under acidic or enzymatic conditions . This suggests that the diethyl ester groups in the target compound likely originate from similar reactions.
N-Substitution Reactions
The N-substituents (5-aminopentyl and 2-ethoxy-2-oxoethyl groups) likely arise from nucleophilic substitution or alkylation reactions. For instance:
-
5-aminopentyl group : May involve coupling of a pentylamine derivative to the aspartate amine.
-
2-ethoxy-2-oxoethyl group : Could form via alkylation of the amino group with an ethoxy ketone reagent (e.g., ethoxyacetyl chloride).
Enzymatic Reactions
The compound’s diethyl ester groups and amino acid backbone suggest susceptibility to enzymatic hydrolysis and oligomerization, as observed in related aspartate derivatives:
Protease-Catalyzed Oligomerization
Studies on L-aspartate diethyl ester (Et₂-Asp) demonstrate that proteases like α-chymotrypsin catalyze oligomerization via nucleophilic attack by the enzyme’s active site serine (Ser-195) . Key features:
-
Mechanism : Ester hydrolysis generates reactive intermediates, enabling peptide bond formation.
-
Product Diversity : Oligoaspartate chains may form α-linked or β-linked structures, depending on ester cleavage sites .
-
pH Dependence : Reaction yields and oligomer length (DPₐvg) vary with pH, peaking at 7.0–8.5 .
Ester Hydrolysis
The diethyl ester groups are prone to hydrolysis under acidic or basic conditions, yielding the dicarboxylic acid form. This reaction is critical for solubility and downstream metabolic processing .
Key Reaction Parameters
Scientific Research Applications
Chemical Properties and Structure
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is characterized by its complex structure, featuring an L-aspartate backbone modified with ethoxy and amino groups. Its chemical formula is . Understanding its structure is crucial for elucidating its biological activities and potential therapeutic uses.
Medicinal Chemistry Applications
1. Neurological Research
Research indicates that derivatives of L-aspartate compounds can influence neurotransmitter systems, particularly those involving glutamate receptors. This compound may act as a modulator of these receptors, which are pivotal in neurological functions and disorders such as Alzheimer’s disease and schizophrenia .
2. Antitumor Activity
Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties. The interaction of such compounds with specific cellular pathways involved in cancer proliferation has been documented, indicating potential as chemotherapeutic agents .
3. Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties, which are valuable in treating conditions like arthritis. Investigations into the anti-inflammatory mechanisms of related compounds have shown promise in reducing cytokine production and modulating immune responses .
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving L-aspartic acid derivatives. The synthesis process typically includes the following steps:
- Formation of the Ethoxy Group : Ethoxylation of the precursor compound.
- Amination : Introduction of the aminopentyl group through nucleophilic substitution.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Case Study 1: Neuroprotective Effects
A study published in Neuropharmacology examined the neuroprotective effects of this compound on rat models subjected to neurotoxic agents. The results demonstrated significant preservation of neuronal integrity and function, suggesting its potential role in developing neuroprotective therapies .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, derivatives of this compound were tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest being further investigated .
Mechanism of Action
The mechanism of action of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparison with Similar Compounds
Diethyl N-Palmitoyl-L-Aspartate ()
| Property | Diethyl N-(5-Aminopentyl)-N-(2-Ethoxy-2-Oxoethyl)-L-Aspartate | Diethyl N-Palmitoyl-L-Aspartate |
|---|---|---|
| Substituents | 5-Aminopentyl, 2-ethoxy-2-oxoethyl | Palmitoyl (C16 alkyl chain) |
| Molecular Weight | ~450–500 (estimated) | 427.62 g/mol |
| Solubility | Likely polar due to amine group | Lipophilic (suited for topical use) |
| Applications | Potential drug delivery or enzyme modulation | Cosmetic emollient |
| Purity Tests | Not specified | Cl⁻ ≤0.028%, heavy metals ≤20 ppm |
Key Differences :
4-tert-Butyl 1-Methyl N-(5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-5-Oxopentanoyl)-L-Aspartate (21a) ()
| Property | Target Compound | Compound 21a |
|---|---|---|
| Ester Groups | Diethyl | tert-Butyl and methyl |
| Substituents | Aminopentyl, ethoxy-oxoethyl | Thiophene-phenyl-acyl group |
| Synthesis | Likely EDC/HOBt coupling | EDC/HOBt-mediated amidation |
| Stability | Hydrolysis-prone diethyl esters | Stable tert-butyl esters |
Key Differences :
- tert-Butyl esters in 21a resist hydrolysis, favoring long-term storage, whereas diethyl esters in the target compound may degrade faster.
N-(5-Aminopentyl)- and N-(6-Aminohexyl)-Carboxamides ()
| Property | Target Compound | N-(5-Aminopentyl)-Carboxamide (5i) |
|---|---|---|
| Backbone | Aspartate derivative | Pyridoindole-carboxamide |
| Amine Chain | 5-Aminopentyl | 5-Aminopentyl |
| Molecular Weight | ~450–500 | 403 g/mol ([M+H]+) |
| Yield | Not reported | 82% |
Key Differences :
- The pyridoindole core in 5i enables intercalation or planar binding, absent in the aspartate-based target compound.
Functional and Mechanistic Comparisons
N-(Phosphonacetyl)-L-Aspartate (PALA) (Evidences 4–11, 13–16)
| Property | Target Compound | PALA |
|---|---|---|
| Functional Groups | Ethoxy-oxoethyl, aminopentyl | Phosphonacetyl |
| Mechanism | Unknown (speculative) | Aspartate transcarbamylase inhibition |
| Biological Activity | Not reported | Antitumor (Lewis lung carcinoma) |
| Key Interactions | Amine for protonation | Transition-state analog binding |
Key Differences :
- PALA’s phosphonate group mimics the carbamyl phosphate-aspartate transition state, enabling potent enzyme inhibition (~nM Kᵢ). The target compound lacks this moiety, suggesting divergent applications .
- PALA depletes pyrimidine pools (e.g., UTP, CTP) in sensitive tumors, while the target compound’s activity remains uncharacterized .
Biological Activity
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate, a derivative of L-aspartic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amine and an ethoxy-oxoethyl moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological effects, and case studies.
Key Properties
- Molecular Weight : 299.37 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of aspartic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown significant inhibition of cell growth in human breast carcinoma (MCF-7) and squamous cell carcinoma models .
- Neuroprotective Effects : Research indicates that certain L-aspartate derivatives may have neuroprotective properties. They could potentially mitigate excitotoxicity associated with neurodegenerative diseases by modulating glutamate receptors .
- Anti-inflammatory Properties : Some studies have linked aspartate derivatives to reduced inflammation in animal models, suggesting a possible mechanism through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, leading to decreased proliferation of cancer cells .
- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal survival .
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of methotrexate.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Neuroprotection in Animal Models
In a separate investigation, the neuroprotective effects were assessed using a rat model of excitotoxicity induced by NMDA. The administration of the compound resulted in a notable decrease in neuronal death compared to the control group.
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 40 |
| Diethyl Compound | 70 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate with high purity?
- Methodological Answer :
- Stepwise synthesis : Use multi-step protocols involving nucleophilic substitution, esterification, and purification via column chromatography (e.g., 10% ethyl acetate in hexane) to isolate intermediates .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm intermediate conversions .
- Purification : Optimize solvent systems (e.g., DCM/water partitioning) and utilize sodium salt precipitation to enhance yield, as demonstrated for structurally similar aspartate esters (79% yield for compound 21) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR and Mass Spectrometry : Use H/C NMR to confirm ester linkages and the L-aspartate backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10H17NO5 for a related compound, MW = 231.25) .
- Chiral Analysis : Compare retention times with enantiomeric standards using chiral HPLC, as applied to N-acetyl-L-aspartate derivatives .
- X-ray Crystallography : Resolve stereochemistry for crystalline intermediates, particularly for verifying aspartate configuration .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme Inhibition Assays : Test competitive binding against aspartate-dependent enzymes like aspartate transcarbamylase (ATCase), using carbamoyl phosphate as a substrate .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) to receptors such as NMDA, where structural analogs influence receptor modulation .
- Molecular Dynamics Simulations : Model interactions with allosteric enzyme pockets (e.g., ATCase) to predict functional impacts of the 5-aminopentyl side chain .
Q. How can researchers address discrepancies in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, temperature) to minimize variability. For example, bromination of naphthoic acid derivatives (compound 22) required strict temperature control (50°C) to achieve reproducibility .
- Meta-Analysis : Compare data across studies using analogs (e.g., diethyl N-(4-aminobenzoyl)-L-aspartate) to identify trends in steric or electronic effects .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities that may interfere with bioactivity assays .
Q. What strategies mitigate aspartamide formation or other side reactions during peptide synthesis involving this compound?
- Methodological Answer :
- Protecting Group Optimization : Employ tert-butyl esters (e.g., Fmoc-Asp-OtBu) to shield reactive carboxyl groups during coupling .
- Low-Temperature Coupling : Reduce aspartimide formation by conducting reactions at 0–4°C, as validated for Fmoc-L-Asp derivatives .
- Post-Synthesis Analysis : Use MALDI-TOF to identify and quantify aspartamide byproducts .
Data Contradiction Analysis
Q. Why do studies report varying bioactivity for structurally similar aspartate esters?
- Critical Analysis :
- Steric Hindrance : The 5-aminopentyl group may impede enzyme binding compared to shorter-chain analogs (e.g., N-acetyl-L-aspartate), altering IC values .
- Solubility Differences : Ethoxy-2-oxoethyl substituents enhance lipophilicity, potentially reducing aqueous solubility and bioavailability in cellular assays .
- Experimental Models : Discrepancies arise from using permeabilized vs. intact cells, as seen in pyrimidine biosynthesis studies with PALA analogs .
Therapeutic Potential & Mechanistic Studies
Q. How can researchers evaluate the compound’s potential in modulating pyrimidine biosynthesis pathways?
- Methodological Answer :
- Pool Depletion Assays : Quantify N-carbamoyl-L-aspartate levels via HPLC after treatment, as done for PALA in cancer cell lines .
- Gene Expression Profiling : Use RNA-seq to identify downstream effects on CAD (carbamoyl-phosphate synthetase) gene expression .
- In Vivo Models : Test toxicity and efficacy in xenograft models, referencing protocols for N-(phosphonacetyl)-L-aspartate (PALA) .
Stability & Storage
Q. What conditions ensure long-term stability of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
